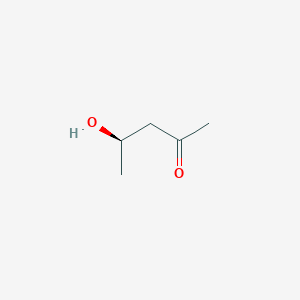
(R)-4-Hydroxy-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Hydroxy-2-pentanone is an organic compound with the molecular formula C5H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-4-Hydroxy-2-pentanone can be synthesized through several methods. One common approach involves the reduction of 4-oxopentanoic acid using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the asymmetric hydrogenation of 4-oxopentanal using a chiral rhodium catalyst.
Industrial Production Methods: In industrial settings, the production of ®-4-Hydroxy-2-pentanone often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of 4-oxopentanal to ®-4-Hydroxy-2-pentanone under mild conditions, ensuring high enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: ®-4-Hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-oxopentanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to 4-pentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: 4-oxopentanoic acid.
Reduction: 4-pentanol.
Substitution: Various substituted pentanones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-4-Hydroxy-2-pentanone has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of ®-4-Hydroxy-2-pentanone involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its conversion to other compounds. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-butanone: Similar in structure but with one less carbon atom.
4-Hydroxy-2-hexanone: Similar in structure but with one more carbon atom.
2-Hydroxy-4-pentanone: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness: ®-4-Hydroxy-2-pentanone is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral catalysis.
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
102.13 g/mol |
IUPAC-Name |
(4R)-4-hydroxypentan-2-one |
InChI |
InChI=1S/C5H10O2/c1-4(6)3-5(2)7/h4,6H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
PCYZZYAEGNVNMH-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CC(=O)C)O |
Kanonische SMILES |
CC(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
![2-[2-(2-Hydroxyphenyl)sulfanylethenylsulfanyl]phenol](/img/structure/B14507316.png)
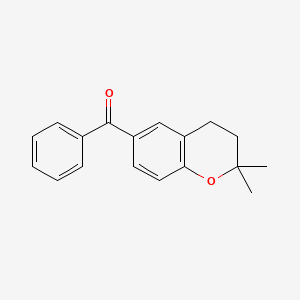
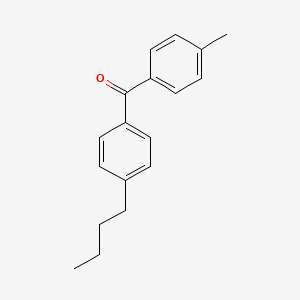
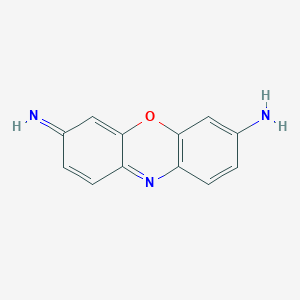
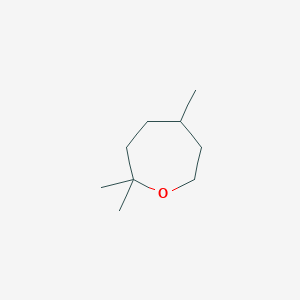

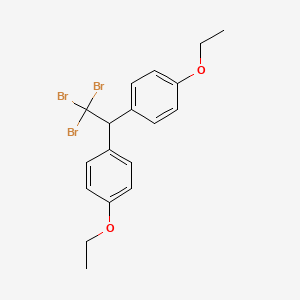
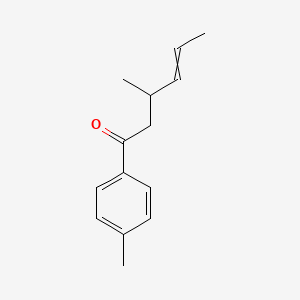
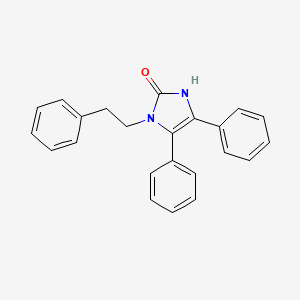

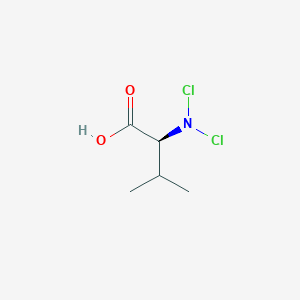
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

